N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide is a complex organic compound notable for its unique molecular structure and potential applications in medicinal chemistry. This compound features a spirocyclic framework which contributes to its chemical properties and biological activities. The compound is classified under oxalamides, which are derivatives of oxalic acid, characterized by the presence of amide functional groups.
The compound can be identified by its CAS number 899963-12-3, and relevant information can be found in various chemical databases such as PubChem and ChemSrc. The molecular formula is C16H18N2O4, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure.
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide belongs to the class of organic compounds known as oxalamides. These compounds are often studied for their biological activity and potential therapeutic uses due to their structural diversity and ability to interact with biological systems.
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of 1,4-dioxaspiro[4.4]nonane derivatives with cyanophenyl amines under controlled conditions to form the desired oxalamide.
The molecular structure of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide features a spirocyclic core formed by the dioxaspiro unit, which is connected to an oxalamide moiety.
CC(C(=O)N(C(=O)N(C#N)C1CCOCC1)C(=O)O)C(C)C
.The compound can participate in various chemical reactions typical for oxalamides:
These reactions may require specific conditions such as temperature control and pH adjustments to optimize yield and selectivity.
The mechanism of action for N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide involves interactions with biological targets such as enzymes or receptors. The presence of the dioxaspiro unit may enhance binding affinity due to its three-dimensional structure.
Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties through modulation of signaling pathways involved in pain perception.
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide has potential applications in:
This compound exemplifies the importance of structural diversity in organic chemistry and its implications in drug discovery and development. Further research could elucidate more about its biological activities and potential therapeutic applications.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: